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Compound of Interest

Compound Name: Dimethylphenylsilane

Cat. No.: B1631080

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of
dimethylphenylsilane, a versatile organosilicon compound. While precise, experimentally
determined structural parameters for dimethylphenylsilane are not readily available in the
current body of scientific literature, this document extrapolates likely structural features based
on data from analogous compounds and established principles of chemical bonding. This guide
also details the advanced experimental and computational methodologies employed to
elucidate the structures of similar organosilicon molecules.

Introduction to Dimethylphenylsilane

Dimethylphenylsilane, with the chemical formula CeHsSiH(CHs)z, is an organosilicon
compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a
hydrogen atom.[1][2] Its unique combination of a bulky aromatic ring and smaller alkyl groups
attached to a central silicon atom imparts specific steric and electronic properties that make it a
valuable reagent and building block in organic synthesis and materials science.[3][4]
Understanding its three-dimensional structure is crucial for predicting its reactivity, designing
novel catalysts, and developing new materials.

Molecular Structure and Geometry

The central silicon atom in dimethylphenylsilane is sp? hybridized, leading to a tetrahedral
geometry around the silicon center. The substituents—a phenyl group, two methyl groups, and
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a hydrogen atom—are arranged at the vertices of this tetrahedron.

Bond Lengths and Angles: An Extrapolative Approach

Direct experimental data from techniques such as gas-phase electron diffraction (GED) or
microwave spectroscopy for dimethylphenylsilane are not available in published literature.
However, we can infer the approximate bond lengths and angles by examining data from
closely related molecules, such as diphenylsilane, and from the general principles of covalent
bonding.

For instance, a gas-phase study of diphenylsilane revealed a C-Si-C bond angle of 109.6(2)°,
which is very close to the ideal tetrahedral angle of 109.5°.[5] The Si-C(phenyl) bond length in
diphenylsilane was determined to be 1.855(9) A.[5] It is expected that the Si-C(phenyl) bond in
dimethylphenylsilane will be of a similar length. The Si-C(methyl) bond lengths are
anticipated to be slightly shorter than the Si-C(phenyl) bond due to the different hybridization of
the carbon atoms (sp® vs. sp?). The C-Si-C bond angle involving the two methyl groups is likely
to be slightly smaller than the ideal tetrahedral angle due to steric repulsion from the larger
phenyl group, while the C(phenyl)-Si-C(methyl) angles may be slightly larger.

Table 1: Estimated Molecular Geometry of Dimethylphenylsilane
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Parameter

Expected Value Range

Rationale

Bond Lengths (A)

Based on experimental data

Si-C(phenyl) 1.85-1.87 for diphenylsilane and other
phenylsilanes.[5]
) Expected to be slightly shorter
Si-C(methyl) 1.84-1.86 )
than Si-C(phenyl) bonds.
) Typical Si-H bond length in
Si-H 1.48 - 1.50 _
silanes.
_ _ Average C-C bond length in an
C-C (in phenyl ring) ~1.40 o
aromatic ring.
) ) Typical aromatic C-H bond
C-H (in phenyl ring) ~1.09
length.
) Typical aliphatic C-H bond
C-H (in methyl group) ~1.10
length.
Bond Angles (°)
May be slightly compressed
) from the ideal tetrahedral
C(methyl)-Si-C(methyl) 107 - 109 o
angle due to steric hindrance
from the phenyl group.
May be slightly expanded from
_ the ideal tetrahedral angle to
C(phenyl)-Si-C(methyl) 109 - 111
accommodate the bulky phenyl
group.
] Expected to be close to the
H-Si-C 108 - 110
tetrahedral angle.
Reflects the sp? hybridization
Si-C-C (phenyl) ~120 of the carbon atom in the

phenyl ring.
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Typical tetrahedral angle for an
H-C-H (methyl) ~109.5 o
sp? hybridized carbon.

Disclaimer: The values presented in this table are estimations based on data from analogous
compounds and established chemical principles. They are not experimentally determined
values for dimethylphenylsilane.

Conformational Analysis

The primary conformational flexibility in dimethylphenylsilane arises from the rotation of the
phenyl group around the Si-C bond and the rotation of the methyl groups around their
respective Si-C bonds. The barrier to rotation of the silyl group in phenylsilanes is influenced by
electronic effects, such as hyperconjugation between the Si-H or Si-C bonds and the 1t-system
of the phenyl ring.[6] For phenylsilane, the staggered conformation is the most stable in the S1
electronic state, while the eclipsed conformation is more stable in the cation ground state.[5] A
similar interplay of steric and electronic factors would govern the preferred conformation of
dimethylphenylsilane.

Methodologies for Structural Determination

The precise determination of molecular structures in the gas phase, free from intermolecular
interactions, is typically achieved through a combination of experimental techniques and
computational methods.

Experimental Protocols

e Gas-Phase Electron Diffraction (GED): This technique involves passing a high-energy beam
of electrons through a gaseous sample of the molecule. The electrons are diffracted by the
atoms in the molecules, producing a diffraction pattern that can be analyzed to determine the
internuclear distances and, consequently, the bond lengths, bond angles, and torsional
angles of the molecule.

e Microwave Spectroscopy: This high-resolution spectroscopic technique measures the
rotational transitions of molecules in the gas phase. By analyzing the frequencies of these
transitions, highly accurate rotational constants can be determined. These constants are
directly related to the moments of inertia of the molecule, which in turn depend on its
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geometry. For complex molecules, the analysis of the spectra of different isotopologues is
often necessary to determine a complete and unambiguous structure.[5]

Computational Methods

In the absence of experimental data, or to complement it, ab initio and Density Functional
Theory (DFT) calculations are powerful tools for predicting molecular structures and properties.

e Ab initio Calculations: These methods solve the Schrodinger equation from first principles,
without the use of empirical parameters. Methods like Mgller-Plesset perturbation theory
(MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular
geometries.[6]

o Density Functional Theory (DFT): DFT methods calculate the electronic structure of a
molecule based on its electron density rather than the many-electron wavefunction.
Functionals such as B3LYP are widely used to predict molecular geometries with a good
balance of accuracy and computational cost.[5]

Visualization of Molecular Structure

The following diagram illustrates the key structural relationships and steric considerations
within the dimethylphenylsilane molecule.
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Logical Relationships in Dimethylphenylsilane Structure

/Silicon Center (sp3)\

-

Si-C(phenyl) bond Si-C(methyl) bond Si-C(methyl) bpnd 5i-H bond

N

Substituent Groups

Y
Methyl Group 1 Methyl Group 2
(Alkyl) (Alkyl) Hydrogen Atom

~

Y

Phenyl Group
(Bulky, Aromatic)

! Steric Hindrance determines

~

Resulting Geometry,
[}

influences

Bond Angle DistortionT

modifies

Tetrahedral Geometry
(Approx. 109.5° angles)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1631080?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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